molecular formula C16H19N3O2S B2528853 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899991-09-4

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2528853
CAS RN: 899991-09-4
M. Wt: 317.41
InChI Key: XFIQYBUCQZJCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, has shown significant anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity and effectiveness in analgesic and anti-inflammatory tests (A. Abu‐Hashem et al., 2020).

Anticonvulsant Agents

  • S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their potential as anticonvulsant agents. These derivatives showed moderate anticonvulsant activity in preclinical models, highlighting the relevance of the thiopyrimidine scaffold in drug development (H. Severina et al., 2020).

Microwave-Assisted Synthesis

  • Investigation into the microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide revealed efficient pathways to diverse derivatives, underscoring the utility of microwave irradiation in heterocyclic chemistry (A. Davoodnia et al., 2009).

Cascade Reactions for Heterocycles

  • Thioureido-acetamides have been utilized in one-pot cascade reactions to synthesize a variety of heterocycles, demonstrating the versatility of thioureido-acetamides as precursors for the efficient synthesis of complex molecules (J. Schmeyers & G. Kaupp, 2002).

Crystal Structure Determination

  • Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into the conformational preferences of these compounds, contributing to the understanding of their molecular properties (S. Subasri et al., 2016).

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-4-6-13(7-5-10)8-17-14(20)9-22-16-18-12(3)11(2)15(21)19-16/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIQYBUCQZJCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

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